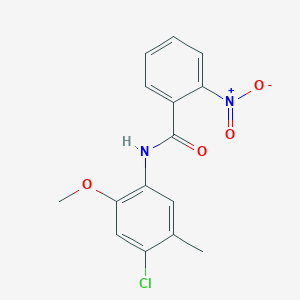

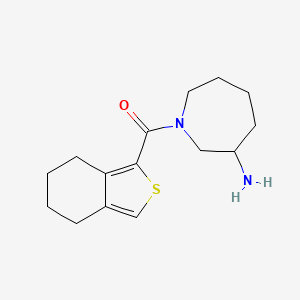

N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzothiadiazole derivatives typically involves condensation reactions, utilizing benzoyl chlorides and amino compounds as precursors. For example, the synthesis of N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide by Al Mamari et al. (2019) involves reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods like 1H NMR, 13C NMR, IR, and GC-MS (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is often elucidated through crystallography and spectroscopic analysis. As demonstrated by Prabukanthan et al. (2020), structural characterization includes single crystal X-ray diffraction and NMR spectral analysis, confirming the placement of protons and carbons within the molecule (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Chemical Reactions and Properties

Benzothiadiazole derivatives engage in various chemical reactions, including metal-catalyzed C-H bond functionalization, as indicated by their bidentate directing groups. Such properties are explored through the synthesis of compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, showcasing potential for complex chemical transformations (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

The physical properties, including thermal stability and optical properties of benzothiadiazole compounds, are critical for their application. The study by Prabukanthan et al. on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide provides insights into its thermal stability and optical band gap, determining its suitability for various applications (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for hydrogen bonding, play a significant role in the application of benzothiadiazole derivatives. The selective recognition of certain compounds over others, based on hydrogen bonding interactions, as studied by Choi et al. (2005), demonstrates the complex chemical behavior and potential for selective chemical interactions of these compounds (Choi, Park, Song, Youn, Kim, Kim, Koh, & Paek, 2005).

Aplicaciones Científicas De Investigación

Antitumor Applications

Research has demonstrated the potential of benzothiazole derivatives, including those similar in structure to N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide, in inhibiting the growth of various cancer cell lines. These compounds exhibit selective antitumor properties, potentially due to their ability to undergo metabolic activation by cancer cells, leading to cytotoxic effects. For example, a study by Kashiyama et al. (1999) explored the antitumor benzothiazoles and their C- and N-oxidation products, uncovering their selective growth inhibitory properties against human cancer cell lines, with particular sensitivity observed in breast cancer cell lines MCF-7 and T-47D. The mechanism behind the selective anticancer activity appears related to the differential uptake and metabolism of these compounds by cancer cells, indicating a targeted approach to cancer treatment (Kashiyama et al., 1999).

Modulation by Cytochrome P450

The role of cytochrome P450 enzymes, especially CYP1A1, in the metabolism and antitumor activity of benzothiazole derivatives, has been highlighted in studies. Chua et al. (2000) found that the selective metabolism of 2-(4-aminophenyl)benzothiazoles, including the generation of inactive metabolites like 6-hydroxy derivatives, underpins their antitumor profile. This suggests that the enzyme's activity may be pivotal for the drug's mechanism of action, possibly involving the activation of these compounds to cytotoxic agents selectively in tumor cells. Such findings underscore the importance of metabolic pathways in the therapeutic efficacy of benzothiazole derivatives in cancer treatment (Chua et al., 2000).

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial properties, with studies indicating their potential against bacterial and fungal infections. Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives, demonstrating significant antibacterial activity against Streptococcus pyogenes. This activity suggests the broader applicability of these compounds beyond oncology, potentially offering new therapeutic avenues for treating microbial diseases (Gupta, 2018).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-20(2,25)10-9-14-5-4-6-16(11-14)19(24)23(3)13-15-7-8-17-18(12-15)22-26-21-17/h4-8,11-12,25H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOSDESGXZVOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)